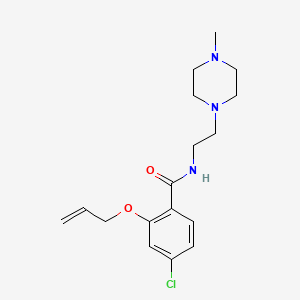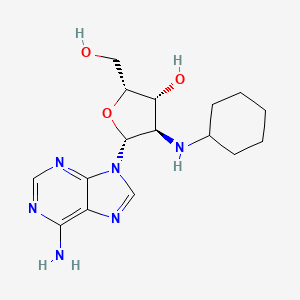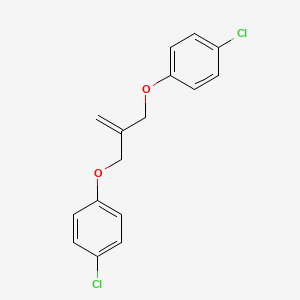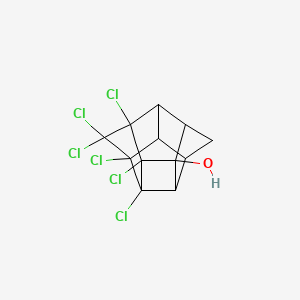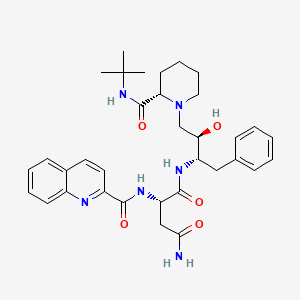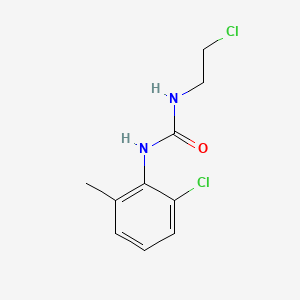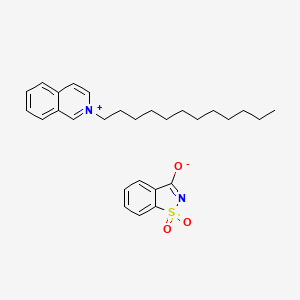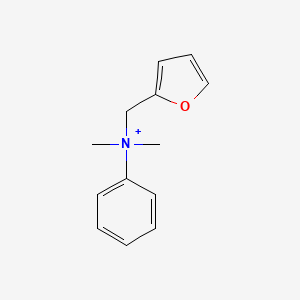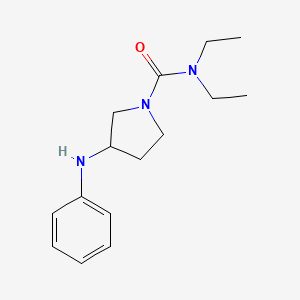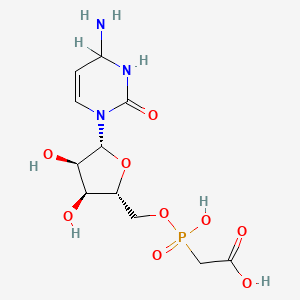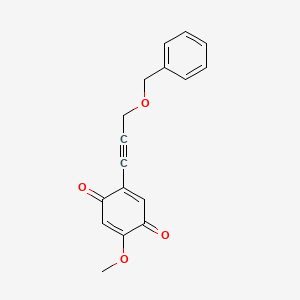
2-(3-(Benzyloxy)-1-propynyl)-5-methoxybenzo-1,4-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Benzyloxy)-1-propynyl)-5-methoxybenzo-1,4-quinone is an organic compound that belongs to the class of quinones Quinones are characterized by a fully conjugated cyclic dione structure This compound is notable for its unique structure, which includes a benzyloxy group and a propynyl group attached to a methoxybenzoquinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-1-propynyl)-5-methoxybenzo-1,4-quinone typically involves multiple steps One common method starts with the preparation of the benzyloxy group, which is then attached to a propynyl group through a series of reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Benzyloxy)-1-propynyl)-5-methoxybenzo-1,4-quinone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The benzyloxy and propynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
2-(3-(Benzyloxy)-1-propynyl)-5-methoxybenzo-1,4-quinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or pathways.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(3-(Benzyloxy)-1-propynyl)-5-methoxybenzo-1,4-quinone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzoquinone derivatives with different substituents, such as:
- 2-(3-(Benzyloxy)-1-propynyl)-5-hydroxybenzo-1,4-quinone
- 2-(3-(Benzyloxy)-1-propynyl)-5-ethoxybenzo-1,4-quinone
- 2-(3-(Benzyloxy)-1-propynyl)-5-methylbenzo-1,4-quinone
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
82511-18-0 |
|---|---|
Molekularformel |
C17H14O4 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
2-methoxy-5-(3-phenylmethoxyprop-1-ynyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H14O4/c1-20-17-11-15(18)14(10-16(17)19)8-5-9-21-12-13-6-3-2-4-7-13/h2-4,6-7,10-11H,9,12H2,1H3 |
InChI-Schlüssel |
YFCZEFNENOLWHS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)C(=CC1=O)C#CCOCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


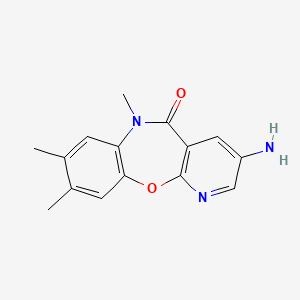
![3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene](/img/structure/B12797439.png)
